molecular formula C11H14ClNO B13553075 3-(Aminomethyl)-3-(3-chlorophenyl)cyclobutan-1-ol

3-(Aminomethyl)-3-(3-chlorophenyl)cyclobutan-1-ol

Cat. No.: B13553075
M. Wt: 211.69 g/mol
InChI Key: VXFGOIFPQRTQFD-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-(3-chlorophenyl)cyclobutan-1-ol is a cyclobutane-derived compound featuring a 3-chlorophenyl substituent and an aminomethyl group at the 3-position of the cyclobutane ring. Its molecular formula is C₁₁H₁₃ClNO (calculated based on structural analogs in –9), with a molecular weight of 210.68 g/mol.

Synthesis routes for similar cyclobutane derivatives often involve reductive amination or nucleophilic substitution (e.g., –5, 9).

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

3-(aminomethyl)-3-(3-chlorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H14ClNO/c12-9-3-1-2-8(4-9)11(7-13)5-10(14)6-11/h1-4,10,14H,5-7,13H2

InChI Key

VXFGOIFPQRTQFD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CN)C2=CC(=CC=C2)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Differences Reference
This compound C₁₁H₁₃ClNO 210.68 3-chlorophenyl, aminomethyl at 3-position Target compound
3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol C₁₀H₁₂ClNO 197.66 2-chlorophenyl, amino at 3-position Chlorine position; amino vs. aminomethyl
cis-3-(3-Chlorophenyl)cyclobutan-1-ol C₁₀H₁₁ClO 182.65 3-chlorophenyl at 3-position Lacks aminomethyl group
3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol C₁₃H₁₉NO₂ 221.30 3-methoxy-4-methylphenyl, aminomethyl at 3-position Bulkier aromatic substituent
3-(Methylamino)cyclobutan-1-ol hydrochloride C₅H₁₂ClNO 137.61 Methylamino at 3-position No aromatic ring; smaller structure

Substituent Effects on Physicochemical Properties

  • Aminomethyl vs. Amino Groups: The aminomethyl group in the target compound introduces additional hydrophilicity compared to the simpler amino group in 3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol, which may enhance water solubility.
  • Aromatic Ring Modifications : Replacing 3-chlorophenyl with 3-methoxy-4-methylphenyl () increases molecular weight and lipophilicity, which could influence membrane permeability.

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